molecular formula C14H17NO3 B2792111 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287268-11-3

2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2792111
CAS RN: 2287268-11-3
M. Wt: 247.294
InChI Key: CEPOWGVFTDIMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as LY404039, is a drug compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of metabotropic glutamate receptor (mGluR) antagonists and has been shown to modulate the glutamatergic signaling pathway in the brain.1.1]pentanyl]acetic acid.

Scientific Research Applications

2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antipsychotic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid acts as an antagonist at the mGluR2 and mGluR3 receptors. These receptors are involved in the regulation of glutamate release in the brain. By blocking these receptors, 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid reduces glutamate release and modulates glutamatergic signaling in the brain.
Biochemical and Physiological Effects:
2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in lab experiments is that it has been extensively studied and optimized for synthesis. It is also a highly selective antagonist for the mGluR2 and mGluR3 receptors, which allows for more specific modulation of glutamatergic signaling. However, one limitation of using this compound is that it has not yet been studied extensively in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are many potential future directions for research on 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. Further studies are needed to determine its safety and efficacy in human clinical trials. Another area of interest is its potential use as a research tool for studying the glutamatergic signaling pathway in the brain. By modulating glutamate release, 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid could be used to study the role of this pathway in various physiological and pathological conditions.

Synthesis Methods

The synthesis of 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves a series of chemical reactions. The starting material is commercially available and is reacted with a series of reagents to produce the final product. The synthesis method has been extensively studied and optimized to produce high yields of the compound.

properties

IUPAC Name

2-amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-10-4-2-9(3-5-10)13-6-14(7-13,8-13)11(15)12(16)17/h2-5,11H,6-8,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPOWGVFTDIMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2)(C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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